4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2094256-68-3
VCID: VC11809669
InChI: InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4 g/mol

4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

CAS No.: 2094256-68-3

Cat. No.: VC11809669

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide - 2094256-68-3

Specification

CAS No. 2094256-68-3
Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
IUPAC Name 4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide
Standard InChI InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3
Standard InChI Key IWUHKAJBAPOIDZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzene sulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4-, 2-, and 5-positions, respectively. The sulfonamide group (-SO₂NH-) links the benzene ring to an 8-aminoquinoline moiety, which introduces aromaticity and potential metal-chelating properties. The SMILES notation CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC\text{CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC} accurately represents its connectivity.

Key structural parameters include:

PropertyValue
Molecular FormulaC18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight342.4 g/mol
IUPAC Name4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide
XLogP3 (Predicted)4.2

The InChIKey IWUHKAJBAPOIDZ-UHFFFAOYSA-N\text{IWUHKAJBAPOIDZ-UHFFFAOYSA-N} provides a unique identifier for computational studies.

Spectroscopic Characterization

Spectral data for analogous sulfonamide-quinoline hybrids reveal distinct patterns:

  • FT-IR: Stretching vibrations at 1,350–1,150 cm⁻¹ (asymmetric S=O), 1,160–1,120 cm⁻¹ (symmetric S=O), and 3,300–3,200 cm⁻¹ (N-H) .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–8.8 ppm, with methyl groups resonating as singlets near δ 2.3–2.5 ppm .

  • X-ray Diffraction: Tetrahedral coordination geometries are observed in metal complexes (e.g., Zn²+), with bond lengths of 1.93–1.97 Å for M-N and 1.99–2.03 Å for M-O .

Synthesis and Optimization

Conventional Synthesis

The traditional route involves two steps:

  • N-Acylation: 8-Aminoquinoline reacts with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

  • Purification: Column chromatography using gradients of toluene/ethyl acetate yields the product with ~56% efficiency .

ParameterConventional Method
Reaction Time12–24 hours
Yield56–71%
Solvent ConsumptionHigh (20–30 mL/mmol)

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics through cavitation effects:

  • N-Acylation: Achieved in 10–15 minutes with 85–90% yield .

  • Metal Complexation: Reaction time reduced from 24 hours to 10 minutes for Zn²+ complexes .

ParameterUltrasound Method
Reaction Time10–30 minutes
Yield80–90%
Energy Savings150-fold reduction

This method aligns with green chemistry principles by minimizing solvent use and energy expenditure .

Coordination Chemistry and Applications

Metal Complexation

The quinoline nitrogen and sulfonamide oxygen atoms act as donor sites, forming stable complexes with transition metals:

  • Zn²+ Complexes: Tetrahedral geometry, effective in antimicrobial assays .

  • Ni²+ Complexes: Square-planar configuration, explored for catalytic applications .

Metal IonCoordination GeometryBond Length (Å)
Zn²+TetrahedralM-N: 1.95
Ni²+Square-planarM-O: 2.01

Biological Activity

While direct data on 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is limited, related sulfonamide-quinoline hybrids exhibit:

  • Antimicrobial Effects: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: IC₅₀ values < 10 µM in breast cancer cell lines (MCF-7) .

Analytical and Computational Insights

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 12.3 minutes, with >95% purity.

Density Functional Theory (DFT) Studies

Calculations predict:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Electron-rich regions at the sulfonamide oxygen and quinoline nitrogen.

Challenges and Future Directions

Current limitations include scarce pharmacokinetic data and scale-up challenges for industrial production. Future work should prioritize:

  • In Vivo Toxicity Studies: To assess therapeutic indices.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.

  • Hybrid Material Development: Incorporating the compound into metal-organic frameworks (MOFs) for sensing applications .

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